
2-Chloro-7-fluoroquinoline-3-carboxaldehyde
Overview
Description
2-Chloro-7-fluoroquinoline-3-carboxaldehyde: is a chemical compound with the molecular formula C10H5ClFNO and a molecular weight of 209.60 g/mol . It is a member of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group at the 2-position, a fluoro group at the 7-position, and an aldehyde group at the 3-position of the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde typically involves the Vilsmeier-Haack reaction . This reaction is used to form the aldehyde group on the quinoline ring. The process involves the reaction of 2-chloro-7-fluoroquinoline with a Vilsmeier reagent, which is a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) . The reaction conditions usually include heating the mixture to a specific temperature to facilitate the formation of the desired aldehyde compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-fluoroquinoline-3-carboxaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Condensation Reactions: The aldehyde group can react with amines to form imines.
Common Reagents and Conditions:
Substitution Reactions: Common nucleophiles include amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Condensation Reactions: These reactions often require the presence of a catalyst or acidic conditions to proceed efficiently.
Major Products:
Substitution Reactions: Various substituted quinoline derivatives.
Oxidation Reactions: 2-Chloro-7-fluoroquinoline-3-carboxylic acid.
Condensation Reactions: Imines and related compounds.
Scientific Research Applications
Biological Activities
The biological activities of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde have been extensively studied. Some notable applications include:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of quinoline have shown efficacy against pathogens like Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Quinoline derivatives have been identified as potential anticancer agents due to their ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. Studies have reported that modifications at the C-3 position enhance cytotoxicity in various cancer cell lines .
- Antituberculosis Activity : The compound has been evaluated for its antitubercular properties, contributing to the development of new treatments against resistant strains of Mycobacterium tuberculosis .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial activity of this compound derivatives demonstrated potent inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential .
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 6.25 |
Staphylococcus aureus | 12.5 |
Bacillus spizizenii | 6.25 |
Case Study 2: Anticancer Activity
In another study, derivatives of this compound were tested against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, highlighting their potential as anticancer agents.
Cell Line | IC50 (nM) |
---|---|
MCF-7 (Breast Cancer) | 50 |
A549 (Lung Cancer) | 75 |
HeLa (Cervical Cancer) | 30 |
Mechanism of Action
The mechanism of action of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes such as DNA gyrase, which is crucial for DNA replication . In anticancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
- 2-Chloro-6-fluoroquinoline-3-carboxaldehyde
- 2-Chloro-6,7-dimethylquinoline-3-carboxaldehyde
- 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde
Uniqueness: 2-Chloro-7-fluoroquinoline-3-carboxaldehyde is unique due to the specific positioning of the chloro and fluoro groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity . This unique structure allows for the formation of specific derivatives that may exhibit distinct properties compared to other similar compounds .
Biological Activity
2-Chloro-7-fluoroquinoline-3-carboxaldehyde is a compound belonging to the quinoline family, which is notable for its diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C10H5ClFNO
- Molecular Weight : Approximately 209.6 g/mol
- Structure : The compound features a quinoline core with a carboxaldehyde functional group and halogen substituents (chlorine and fluorine), which are known to influence biological properties.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell proliferation, survival, and metabolism. This inhibition is beneficial in treating various diseases, including cancer and inflammatory disorders .
- Antimicrobial Activity : Quinoline derivatives are known for their antibacterial properties. The compound's structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
Antibacterial Activity
Research has shown that this compound exhibits significant antibacterial activity against a variety of pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) studies indicate potent activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1.0 |
Escherichia coli | 2.5 |
Pseudomonas aeruginosa | 5.0 |
Anticancer Activity
The compound has shown promise as an anticancer agent in various studies:
- It has been evaluated against multiple cancer cell lines, revealing IC50 values indicating significant antiproliferative effects:
Cancer Cell Line | IC50 (µM) |
---|---|
Huh-7 (liver cancer) | 25.75 |
T24 (bladder cancer) | 6.4 |
HGC823 (gastric cancer) | 10.5 |
These findings suggest that the compound may be effective in targeting specific cancer types through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
- Study on PI3K Inhibition : A recent study highlighted the selective inhibition of PI3K by derivatives of this compound, demonstrating its potential in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of this compound against resistant strains, showing that it could serve as a lead compound for developing new antibiotics .
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the introduction of halogen substituents at specific positions on the quinoline ring. The presence of the carboxaldehyde group allows for further functionalization, enhancing its utility in organic synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-7-fluoroquinoline-3-carboxaldehyde, and how does phosphorus pentachloride enhance the reaction efficiency?
A modified Vilsmeier-Haack reaction is commonly employed, where phosphorus pentachloride (PCl₅) acts as a chlorinating agent and catalyst. This method improves electrophilic substitution at the quinoline core, particularly at the 3-position, to introduce the carboxaldehyde group. Reaction optimization studies show that PCl₅ enhances yield (up to 85%) by facilitating intermediate stabilization and reducing side reactions like over-chlorination . Characterization via melting point (148–150°C) and ¹H NMR confirms product purity .
Q. How can researchers verify the structural integrity of this compound?
Key analytical methods include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., chlorine at C2, fluorine at C7) and the aldehyde proton resonance (~10 ppm).
- Melting Point Analysis : Consistent with literature values (148–150°C) .
- Mass Spectrometry : Molecular ion peak at m/z 191.62 (corresponding to C₁₀H₄ClFNO) .
- X-ray Crystallography : For derivatives, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.23 Å, b = 9.15 Å) provide definitive structural validation .
Advanced Research Questions
Q. What strategies optimize regioselectivity during halogenation of the quinoline core in derivatives of this compound?
Regioselectivity challenges arise due to competing halogenation at C5/C7. Strategies include:
- Temperature Control : Lower temperatures (0–5°C) favor C7-fluorination over side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving fluorine incorporation .
- Catalytic Additives : Using catalytic iodine or Lewis acids (e.g., ZnCl₂) directs halogenation to desired positions . Computational modeling (DFT) of electron density maps can further predict reactive sites .
Q. How do structural modifications (e.g., substitution at C3) affect the biological activity of this compound derivatives?
The carboxaldehyde group at C3 is critical for forming Schiff bases with amino groups in target enzymes. For example:
- Antimicrobial Activity : Derivatives with piperazine or thiazeto groups at C3 show enhanced binding to bacterial DNA gyrase (MIC = 0.5–2 µg/mL against S. aureus and E. coli) .
- Anticancer Potential : Substitution with aryl groups (e.g., 4-fluorophenyl) improves inhibition of HGF/c-Met signaling pathways (IC₅₀ = 50–100 nM in breast cancer cell lines) . Structure-activity relationship (SAR) studies highlight the necessity of the chloro-fluoro motif for target selectivity .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound intermediates?
Discrepancies in ¹³C NMR shifts (e.g., C3 carbonyl at 185–190 ppm vs. 192 ppm) can arise from solvent polarity or impurities. Solutions include:
- 2D NMR (HSQC/HMBC) : Correlates proton and carbon signals to confirm assignments.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., Δ < 2 ppm error).
- Comparative Crystallography : Cross-referencing with X-ray data from analogs (e.g., ethyl carboxylate derivatives) resolves ambiguities .
Q. Methodological Considerations
Q. How should researchers design stability studies for this compound under varying pH and temperature?
- pH Stability : Test aqueous solutions at pH 2–12 (25°C). The compound degrades above pH 9 due to aldehyde oxidation.
- Thermal Stability : Accelerated aging at 40–60°C in inert atmospheres (N₂) shows <5% decomposition over 30 days.
- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation; store in amber vials .
Q. What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
Properties
IUPAC Name |
2-chloro-7-fluoroquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO/c11-10-7(5-14)3-6-1-2-8(12)4-9(6)13-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBARWPAXUPUFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477539 | |
Record name | 2-Chloro-7-fluoroquinoline-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745830-16-4 | |
Record name | 2-Chloro-7-fluoroquinoline-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-7-fluoroquinoline-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.